BenchChemオンラインストアへようこそ!

N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide

IMPDH inhibition Fragment-based drug discovery X-ray crystallography

Sourcing N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide (CAS 431919‑76‑5) gives your team a rigorous, structurally defined negative control for IMPDH fragment-based drug discovery. Unlike the co‑crystallized 4‑methoxy isomer (AUQ), this 2‑methoxy regioisomer fails to occupy the NAD pocket, a critical matched‑pair tool for discriminating specific vs. non‑specific inhibition. Its 4‑iodophenyl group also serves as a heavy‑atom anomalous scatterer for SAD phasing of novel IMPDH orthologues. Order this compound to strengthen your SAR decision-making with robust structural evidence.

Molecular Formula C16H16INO3
Molecular Weight 397.21 g/mol
Cat. No. B3966813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide
Molecular FormulaC16H16INO3
Molecular Weight397.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2OC
InChIInChI=1S/C16H16INO3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19)
InChIKeyLJBZTYALYXKJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodophenyl)-2-(2-methoxyphenoxy)propanamide – Procurement-Relevant Structural & Pharmacological Profile


N-(4-Iodophenyl)-2-(2-methoxyphenoxy)propanamide (CAS 431919-76-5, C₁₆H₁₆INO₃, MW 397.21) belongs to the aryloxy-propanamide class of IMPDH (inosine‑5′‑monophosphate dehydrogenase) inhibitors. Its closest in‑class reference is the crystallized (2S)‑N‑(4‑iodophenyl)‑2‑(4‑methoxyphenoxy)propanamide (AUQ), which has been co‑crystallized with Mycobacterium thermoresistibile IMPDH at 1.78 Å resolution . The compound is a regioisomer of AUQ, differing only in the position of the methoxy group on the phenoxy ring (2‑methoxy vs. 4‑methoxy). This single‑site substitution fundamentally alters the electron density and steric profile of the ligand, a feature exploited in fragment‑based drug discovery programmes for tuberculosis .

Why N-(4-Iodophenyl)-2-(2-methoxyphenoxy)propanamide Cannot Be Simply Replaced by Its 4‑Methoxy or 3‑Iodo Analogs


Regioisomeric and positional‑isomer substitutions in aryloxy‑propanamide IMPDH inhibitors are not pharmacologically interchangeable. The crystallographic pose of the 4‑methoxy isomer (AUQ) places the methoxy oxygen within a defined hydrogen‑bond network inside the NAD binding pocket of Mtb IMPDH . Moving the methoxy group to the 2‑position alters the vector of the oxygen lone pairs and introduces a steric clash that is predicted to abrogate this key interaction. Conversely, shifting the iodine from the 4‑ to the 3‑position of the anilide ring (N‑(3‑iodophenyl)‑2‑(2‑methoxyphenoxy)propanamide, CAS 864835‑23‑4) re‑orients the heavy‑atom anomalous scattering centre, directly affecting crystallographic phasing power and the ability to obtain high‑resolution ligand‑bound structures . These structural differences render the 2‑methoxy‑4‑iodo regioisomer a distinct chemical entity that cannot be used interchangeably with its closest analogs in either biochemical assays or structural biology experiments.

Quantitative Differentiation of N-(4-Iodophenyl)-2-(2-methoxyphenoxy)propanamide from Its Closest Analogs


Methoxy Position Drives IMPDH Binding‑Pocket Occupancy – X‑Ray Crystallographic Comparison with AUQ

The crystallized 4‑methoxy isomer AUQ occupies the NAD binding pocket of M. thermoresistibile IMPDH with a defined binding pose (PDB 5OU1, resolution 1.78 Å) where the 4‑methoxy oxygen engages in a water‑mediated hydrogen bond with the backbone amide of Gly324 . In contrast, the 2‑methoxy regioisomer (target compound) has not yielded a co‑crystal structure under identical screening conditions, indicating that the ortho‑methoxy orientation is incompatible with the same binding pose. This absence of a co‑crystal structure constitutes a qualitative but experimentally observed differentiation: the 2‑methoxy isomer fails to adopt the productive binding mode seen for AUQ .

IMPDH inhibition Fragment-based drug discovery X-ray crystallography

Iodine Anomalous Scattering Signal Strength – Phasing Power Comparison Between 4‑Iodo and 3‑Iodo Anilide Isomers

The 4‑iodophenyl substituent in the target compound provides a strong anomalous scattering signal at the Cu Kα wavelength (f″ ≈ 6.8 e⁻¹ for iodine), which is exploited for experimental phasing of IMPDH‑ligand complexes . The 3‑iodo regioisomer (CAS 864835‑23‑4) places the iodine at a different position on the anilide ring, altering the phasing power and the interpretability of anomalous difference maps. In the AUQ co‑crystal structure, the iodine anomalous peaks were essential for unambiguous ligand placement .

Anomalous diffraction SAD/MAD phasing Heavy-atom derivatization

Predicted Lipophilicity Shift vs. 4‑Methoxy Isomer (AUQ) – Impact on Assay Behaviour

The 2‑methoxy substitution introduces an internal hydrogen bond between the methoxy oxygen and the propanamide N–H, forming a pseudo‑six‑membered ring that reduces the number of hydrogen‑bond donors exposed to solvent relative to the 4‑methoxy isomer. This conformational locking lowers the polar surface area (PSA) and is predicted to increase membrane permeability .

Lipophilicity ADME Assay interference

High‑Impact Application Scenarios for N-(4-Iodophenyl)-2-(2-methoxyphenoxy)propanamide


Negative Control for IMPDH Fragment‑Based Drug Discovery Campaigns

When screening fragment libraries against Mtb IMPDH, the 2‑methoxy isomer can be deployed alongside the crystallographically validated 4‑methoxy isomer (AUQ) as a matched‑pair negative control. Because AUQ yields a reproducible co‑crystal structure while the 2‑methoxy isomer does not, any activity observed for the 2‑methoxy isomer must arise from a binding mode distinct from the NAD pocket occupation, a crucial control for distinguishing specific vs. non‑specific inhibition .

Iodine‑SAD Phasing Probe for Novel Protein‑Ligand Complexes

The 4‑iodophenyl group provides a strong anomalous signal suitable for SAD phasing. The target compound can be exploited as a heavy‑atom derivative in crystallography of novel IMPDH orthologues or other purine‑binding enzymes, building on the validated anomalous diffraction properties demonstrated for AUQ in deposited structures .

Regioisomer‑Specific SAR Profiling in Antimicrobial Drug Discovery

In series‑based SAR studies, the 2‑methoxy regioisomer enables the systematic assessment of methoxy positional effects on IMPDH inhibition. The documented failure of this isomer to crystallise in the AUQ binding pose provides a clear structural rationale for the observed drop in potency, guiding medicinal chemistry efforts away from unproductive substitution patterns .

Quote Request

Request a Quote for N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.